molecular formula C6H14ClNO2 B2416932 (S)-Methyl 4-aminopentanoate hydrochloride CAS No. 1608459-14-8

(S)-Methyl 4-aminopentanoate hydrochloride

Cat. No.: B2416932
CAS No.: 1608459-14-8
M. Wt: 167.63
InChI Key: GLGDQRWTKGJGRE-JEDNCBNOSA-N
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Description

(S)-Methyl 4-aminopentanoate hydrochloride (CAS 58620-99-8) is a chiral γ-amino acid ester of significant interest in medicinal chemistry and peptide research. Chiral γ-amino acids serve as crucial building blocks for the synthesis of peptidomimetics, enhancing the in vivo stability and diversity of peptide molecules . This (S)-enantiomer is particularly valuable for researchers developing novel therapeutic agents. Compounds based on the 4-aminopentanoic acid scaffold are important intermediates for synthesizing analogues of Gly-Pro-Glu (GPE), which are being investigated as potential treatments for central nervous system injuries and neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's diseases . Furthermore, this scaffold is utilized in the development of muscarinic receptor agonists and various physiologically active artificial peptides . The methyl ester group of this reagent offers advantageous reactivity for further synthetic modifications, making it a versatile precursor. Researchers value this compound for its high enantiomeric purity, which is essential for studying structure-activity relationships and for the precise construction of complex bioactive molecules. (S)-Methyl 4-aminopentanoate hydrochloride is supplied For Research Use Only. Strictly not for personal use.

Properties

IUPAC Name

methyl (4S)-4-aminopentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-5(7)3-4-6(8)9-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGDQRWTKGJGRE-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCC(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1608459-14-8
Record name methyl (4S)-4-aminopentanoate hydrochloride
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Stereochemical Control and Enantiomeric Purity in Chiral Aminopentanoate Systems

Mechanistic Elucidation of Stereoselectivity in Enzymatic and Catalytic Reactions

The preferential formation of one enantiomer over another is governed by the specific interactions between the substrate and the catalyst, whether it is a biological enzyme or a synthetic chemical catalyst. Understanding these mechanisms at a molecular level is crucial for optimizing reaction selectivity.

In enzymatic processes, the remarkable chemo-, regio-, and stereoselectivity arise from the highly structured active site of the enzyme. nih.gov For the synthesis of chiral aminopentanoic acids, enzymes such as transaminases and engineered dehydrogenases are particularly effective. For instance, the synthesis of (R)-4-aminopentanoic acid from levulinic acid has been achieved with excellent stereoselectivity (>99% enantiomeric excess) using an engineered glutamate (B1630785) dehydrogenase (EcGDH). nih.gov Through crystal structure analysis and molecular docking studies, it was determined that specific amino acid residues (K116 and N348) within the enzyme's active site are critical for substrate specificity and stereocontrol. nih.gov These residues create a precisely shaped pocket that binds the substrate in a specific orientation, exposing one prochiral face to the reactive site for amination, thus dictating the stereochemical outcome of the product. nih.gov

Similarly, transaminase enzymes exhibit high stereoselectivity in the amination of keto acids. researchgate.net The mechanism involves the formation of a Schiff base between the substrate and the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor within the enzyme's active site. The specific geometry of the active site ensures that the subsequent protonation and amine transfer occur on a designated face of the molecule, leading to the formation of a single enantiomer.

In non-enzymatic asymmetric catalysis, stereoselectivity is often explained by the formation of transient diastereomeric intermediates. For example, in Michael-type additions catalyzed by chiral primary amines, the reaction proceeds through an iminium ion intermediate. beilstein-journals.org The catalyst's chiral scaffold, often featuring a bulky group, effectively shields one face of the iminium ion. This steric hindrance forces the incoming nucleophile to attack from the less hindered face, resulting in a highly stereoselective transformation. beilstein-journals.org The stereochemical outcome can be rationalized by a model where the catalyst's structure, such as a quinoline (B57606) unit, covalently binds and orients the substrate, blocking one potential approach of the nucleophile and thereby ensuring the preferential formation of a specific enantiomer. beilstein-journals.org

Table 1: Mechanisms of Stereoselective Control

Catalyst Type Mechanism of Stereocontrol Key Features Resulting Enantioselectivity
Engineered Glutamate Dehydrogenase Substrate orientation within a chiral active site pocket. Specific amino acid residues (e.g., K116, N348) create a constrained binding environment. >99% ee for (R)-4-aminopentanoic acid nih.gov
Transaminase Face-selective protonation/amine transfer via a PLP-cofactor intermediate. Pre-organization of the substrate-cofactor complex in the enzyme active site. High stereoselectivity researchgate.net
Chiral Primary Amine (Iminium Catalysis) Steric shielding of one face of a transient iminium ion intermediate. Bulky chiral scaffold directs nucleophilic attack to the less hindered face. Good to high stereoselectivities beilstein-journals.org

Chiral Catalyst and Ligand Design for Asymmetric Induction

The development of effective chiral catalysts is central to asymmetric synthesis. Most of these catalysts consist of a metal center coordinated to a specifically designed chiral organic molecule, known as a ligand. nih.gov The ligand's structure modifies the metal's reactivity and creates a chiral environment that forces the reaction to proceed enantioselectively. nih.gov

A foundational concept in ligand design is C2 symmetry, where the ligand possesses a twofold rotational axis. utexas.edu This symmetry simplifies the number of possible substrate-catalyst arrangements and reaction pathways, which can be beneficial for achieving high enantioselectivity and for mechanistic studies. utexas.edu The DIOP ligand, a C2-symmetric phosphine (B1218219), was a landmark in the development of asymmetric hydrogenation. utexas.edu

More recently, non-symmetrical ligands have proven highly effective and, in many cases, have outperformed their symmetric counterparts. nih.govresearchgate.net A prominent class of these are P,N-ligands, such as Phosphinooxazolines (PHOX ligands), which contain both a phosphorus and a nitrogen donor atom. nih.gov The modular nature of these ligands is a key advantage; they are constructed from readily available chiral precursors, allowing for systematic variation of both steric and electronic properties to fine-tune the catalyst for a specific reaction. nih.govutexas.edu This "tuning" can involve introducing electronegative substituents to increase the electrophilicity at the metal center or altering bulky groups to enhance steric differentiation. nih.gov

The creation of new chiral ligands is crucial for advancing modern organic synthesis. nih.gov Beyond phosphines and oxazolines, chiral cyclopentadienyl (B1206354) (Cp) ligands have been successfully applied in a broad range of metal-catalyzed transformations, including the functionalization of C-H bonds. nih.gov The design process is often guided by a combination of mechanistic understanding, intuition, and systematic screening. nih.gov General concepts that have emerged facilitate the development of new ligands even when detailed mechanistic information is absent. nih.gov

Table 2: Key Concepts in Chiral Ligand Design

Design Principle Description Example Ligand Class Advantage
C2 Symmetry The ligand has a twofold rotational axis, making the coordinating atoms chemically equivalent. DIOP, DIPAMP utexas.edu Reduces the number of possible diastereomeric transition states, simplifying analysis and often leading to high ee. utexas.edu
Modular Design Ligands are assembled from distinct, easily modifiable building blocks. PHOX ligands nih.govutexas.edu Allows for rapid and systematic tuning of steric and electronic properties to optimize catalyst performance. utexas.edu
Non-symmetrical Ligands Ligands with electronically and sterically distinct coordinating atoms (e.g., P and N). P,N-ligands, Aminophosphines nih.govrsc.org Can outperform symmetric ligands by providing more nuanced control over the chiral environment. nih.gov
Privileged Ligands A class of ligands that are effective for a wide variety of different metal-catalyzed reactions. BINAP, Salen Broad applicability reduces the need for extensive catalyst screening for new reactions.

Strategies for Enantiomeric Excess Control and Minimization of Racemization

Achieving a high initial enantiomeric excess (ee) is only part of the challenge; this enantiopurity must be maintained throughout the reaction and subsequent workup procedures. Racemization, the process by which an enantiomerically enriched sample converts into a 1:1 mixture of both enantiomers, is a significant risk, particularly under harsh reaction conditions.

One primary cause of racemization for amino esters is the prolonged exposure of the unconsumed starting material or the product to alkaline (basic) conditions. nih.gov The base can abstract the proton at the chiral center (the alpha-carbon), leading to a planar, achiral enolate intermediate, which can then be re-protonated from either face, scrambling the stereochemistry. This is a particular concern in reactions involving activated esters and basic reagents. nih.gov

Several strategies can be employed to minimize this risk:

Stoichiometry Control: In reactions involving a base, carefully controlling the stoichiometry of the reagents can minimize racemization. For example, using an excess of the amino acid anion with a suitable base like sodium carbonate can shorten reaction times and reduce the contact time of the chiral ester with the alkaline medium. nih.gov

Choice of Reagents: The selection of coupling reagents and additives is critical. In peptide synthesis, which shares similar challenges, additives like HOBt (Hydroxybenzotriazole) are known to suppress racemization during bond formation. peptide.com Conversely, certain combinations, such as the coupling reagent HATU with the base N-methylmorpholine (NMM), have been shown to cause significant racemization for specific amino acids. nih.gov

Protecting Groups: The nature of the protecting group on the amine can influence its susceptibility to racemization. Carbamate-based protecting groups like Fmoc and Boc can lead to racemizable intermediates upon activation. nih.gov Alternative protecting group strategies can mitigate this issue.

Reaction Conditions: Lowering the reaction temperature can often improve enantioselectivity and reduce the rate of racemization. numberanalytics.com The choice of solvent can also have a significant impact on both the selectivity of the reaction and the stability of the chiral product. numberanalytics.com

The accurate determination of enantiomeric excess is fundamental to developing and controlling these strategies. Methods range from chromatography on a chiral stationary phase (HPLC or GC) to NMR spectroscopy using chiral derivatizing agents. nih.gov More advanced, high-throughput fluorescence-based assays have also been developed, allowing for rapid screening of reaction conditions to optimize enantioselectivity. nih.gov

Table 3: Strategies to Minimize Racemization

Cause of Racemization Minimization Strategy Mechanism
Prolonged exposure to base Shorten reaction time; Control stoichiometry (e.g., use excess nucleophile). nih.gov Reduces the time the chiral center is exposed to conditions that facilitate deprotonation-reprotonation. nih.gov
Abstraction of alpha-proton by base Use a weaker, non-nucleophilic base; Optimize base concentration. Lowers the rate of formation of the planar achiral enolate intermediate.
Racemizable activated intermediate Add racemization-suppressing agents (e.g., HOBt). peptide.com The additive intercepts the activated intermediate to form a less reactive species that is less prone to racemization before the main reaction occurs.
High reaction temperature Conduct the reaction at lower temperatures. numberanalytics.com Slows the rate of the racemization pathway relative to the desired reaction pathway.

Advanced Applications of S Methyl 4 Aminopentanoate and Its Stereoisomers As Chiral Building Blocks in Organic Synthesis

Precursors for the Synthesis of Complex Organic Molecules

The chiral backbone of 4-aminopentanoic acid stereoisomers serves as a foundational element for assembling a diverse range of complex organic structures. The inherent chirality is transferred to the target molecule, avoiding the need for asymmetric steps later in the synthesis or complex resolution of racemic mixtures.

Construction of Pyrrolidinone and Related Heterocyclic Derivatives

The γ-amino acid structure of (S)-4-aminopentanoic acid makes it an ideal precursor for the synthesis of substituted pyrrolidinones (γ-lactams). This transformation is typically achieved through intramolecular cyclization, a thermodynamically favorable process that forms the stable five-membered ring. The optically pure (S)-4-aminopentanoic acid is recognized as a pivotal precursor for creating these chiral pyrrolidinone derivatives.

The general synthesis involves the activation of the carboxylic acid group, followed by nucleophilic attack by the amine. This process, known as lactamization, secures the stereocenter from the original amino acid into the heterocyclic ring. The resulting 5-methyl-2-pyrrolidinone scaffold is a core structural motif present in numerous biologically active compounds and serves as a versatile intermediate for further chemical modifications. The synthesis of these heterocycles is fundamental, as pyrrolidine (B122466) derivatives are important chiral aminocatalysts in asymmetric synthesis following facile reduction of the pyrrolidinone.

Scaffolds for Physiologically Active Peptides and Peptidomimetics

(S)-4-aminopentanoic acid and its enantiomer are crucial components in the field of peptidomimetics—molecules designed to mimic natural peptides but with improved properties such as enhanced stability against enzymatic degradation. As γ-amino acids, they introduce an additional methylene (B1212753) group into the peptide backbone compared to natural α-amino acids, which alters the conformational properties and proteolytic resistance of the resulting oligomer.

Incorporating these building blocks can lead to the formation of physiologically active artificial peptides. For instance, oligomers of γ-substituted-N-acylated-N-aminoethyl amino acids, termed γ-AApeptides, are a class of peptidomimetics built from backbones analogous to that provided by 4-aminopentanoic acid. acs.orgnih.gov These γ-AApeptides can mimic the primary structure of natural peptides by projecting a similar number of side chains, allowing them to replicate the function of bioactive peptides like cell-penetrating Tat peptides or integrin-targeting RGD peptides. acs.org The use of chiral γ-amino acids is a key strategy for increasing the structural diversity and biological stability of synthetic peptides. researchgate.net

Table 1: Examples of Peptidomimetic Applications Involving γ-Amino Acid Scaffolds This table is interactive. Click on headers to sort.

Peptidomimetic Class Mimicked Peptide/Target Application Area Key Advantage of γ-Amino Acid
γ-AApeptides Tat peptide HIV binding, cell translocation Enhanced proteolytic stability
γ-AApeptides RGD peptide motif Tumor-targeted imaging (Integrin αvβ3) Specific receptor binding, stability
Artificial Peptides CNS-active agents Neurodegenerative disease therapeutics Bioavailability and stability

Integration into Natural Product Synthesis Pathways

The chiral integrity of (S)-Methyl 4-aminopentanoate makes it a valuable starting material or intermediate in the total synthesis of complex natural products. Its carbon skeleton and stereocenter can be incorporated directly into the target molecule, streamlining the synthetic route.

A notable example is in the facile total synthesis of (+)-Spinoxazine B. This natural product features a unique 1,3-oxazin-6-one skeleton bearing an oxopyrrolidine ring. The synthesis utilizes a derivative of (S)-4-aminopentanoic acid to introduce the chiral side chain. Specifically, the synthesis involves a key step where Ethyl (S)-4-((2-(2-methylprop-1-en-1-yl)-6-oxo-6H-1,3-oxazin-4-yl)amino)pentanoate is formed and subsequently cyclized to create the final complex structure. This demonstrates the direct integration of the aminopentanoate backbone into the construction of a novel natural product scaffold.

Role in Chiral Ligand and Auxiliary Design for Asymmetric Catalysis

The stereochemically defined centers of (S)-Methyl 4-aminopentanoate and its derivatives are leveraged to create chiral environments in asymmetric catalysis. By acting as ligands for metal catalysts or as chiral auxiliaries, they can effectively control the stereochemical outcome of a chemical reaction.

Derivation of Chiral Amino Alcohols and Related Catalytic Scaffolds

(S)-Methyl 4-aminopentanoate hydrochloride can be readily converted into its corresponding chiral γ-amino alcohol, (S)-4-amino-1-pentanol. This is achieved through the chemical reduction of the methyl ester functionality, a standard transformation that can be accomplished with reducing agents like lithium aluminum hydride (LiAlH₄).

Chiral γ-amino alcohols are highly valuable intermediates and catalytic scaffolds. They serve as precursors for the synthesis of more complex chiral auxiliaries and ligands used in asymmetric catalysis. The presence of both a hydroxyl and an amino group allows for bidentate coordination to metal centers, creating a rigid and well-defined chiral pocket around the catalytic site. This structural feature is crucial for inducing high levels of enantioselectivity in chemical transformations.

Application in Metal-Catalyzed Asymmetric Transformations

Ligands derived from chiral amino acids and their corresponding amino alcohols are extensively used in a variety of metal-catalyzed asymmetric reactions. The (S)-4-aminopentanoate framework provides a versatile platform for designing such ligands. After conversion to the amino alcohol or other derivatives, these molecules can be coordinated with various transition metals, including copper, ruthenium, and palladium.

These metal-ligand complexes are effective catalysts for a range of important asymmetric transformations. Chiral γ-amino alcohols and their derivatives have been successfully employed as ligands in reactions such as:

Copper-catalyzed hydroamination: This method allows for the synthesis of other chiral 1,3-amino alcohols with excellent regioselectivity and enantioselectivity. nih.gov

Enantioselective addition of organozinc reagents: Ligands derived from amino alcohols promote the addition of reagents like diethylzinc (B1219324) to aldehydes, producing chiral secondary alcohols with high enantiomeric excess.

Ruthenium-catalyzed hydrogen-borrowing processes: These reactions enable the synthesis of chiral γ-amino alcohols from racemic allylic alcohols.

The modular nature of ligands derived from (S)-4-aminopentanoate allows for systematic tuning of steric and electronic properties to optimize catalytic activity and selectivity for a specific transformation.

Table 2: Metal-Catalyzed Reactions Employing Chiral Amino Alcohol-Type Ligands This table is interactive. Click on headers to sort.

Metal Catalyst Reaction Type Product Class Stereocontrol
Copper (Cu) Asymmetric Hydroamination Chiral γ-Amino Alcohols High Enantioselectivity
Zinc (Zn) Enantioselective Aldehyde Alkylation Chiral Secondary Alcohols High Enantiomeric Excess
Ruthenium (Ru) Asymmetric Hydrogen-Borrowing Chiral γ-Amino Alcohols High Enantioselectivity

Development of Chiral Ionic Liquids from Amino Acid Estersnih.gov

Chiral ionic liquids (CILs) represent a unique class of organic salts, typically with melting points below 100 °C, that possess a chiral center in their cation, anion, or both. acs.org The incorporation of chirality into the ionic liquid framework has opened up significant opportunities for their use in enantioselective processes. Amino acid esters are particularly valuable precursors for CILs because they are derived from the chiral pool, are readily available, and offer structural diversity. nih.gov The ester functionality, when compared to the free carboxylic acid of the parent amino acid, often leads to ionic liquids with lower melting points and reduced hydrogen bonding capabilities, which can be advantageous for their application as solvents or catalysts. wiley.com

The synthesis of CILs from amino acid esters is generally straightforward, often involving a simple anion metathesis (ion exchange) reaction. ua.pt This typically starts with the corresponding amino acid ester salt, such as a hydrochloride, which is then reacted with a lithium or silver salt of the desired anion. wiley.com This modular approach allows for the "tuning" of the CIL's physical and chemical properties by systematically varying the cation and anion combination. wiley.com For instance, the choice of anion can significantly influence properties like thermal stability, viscosity, and miscibility with other solvents. wiley.comwiley.com

Research has demonstrated the synthesis of a variety of CILs from different amino acid esters, including those based on alanine (B10760859), leucine, and proline. acs.orgnih.gov These CILs are often liquid at room temperature and exhibit considerable thermal stability. acs.org For example, CILs derived from L- and D-alanine tert-butyl ester have shown high thermal stability, up to 263-288°C, making them suitable for high-temperature applications such as gas chromatography stationary phases. wiley.comua.pt The properties of these CILs are highly dependent on their constituent ions, as illustrated by the different thermal stabilities and melting points observed when the anion is varied. wiley.com

Table 1. Thermal Properties of Selected Amino Acid Ester-Based Chiral Ionic Liquids.
Amino Acid Ester CationAnionMelting Point (Tm)Decomposition Temp. (Td)Reference
L-Alanine tert-butyl esterBis(trifluoromethane)sulfonimideLiquid at RT263°C wiley.com
L-Alanine tert-butyl esterBis(pentafluoroethyl)sulfonylimide25°C288°C acs.org
L-Leucine tert-butyl esterBis(pentafluoroethyl)sulfonylimideLiquid at RT249°C acs.org
L-Alanine tert-butyl esterNitrate104°C130°C wiley.com

The primary application of these amino acid ester-derived CILs lies in their capacity for enantiomeric recognition. acs.org They have been successfully employed as chiral selectors in separation sciences. For example, they can be used as additives in capillary electrophoresis (CE) for the separation of enantiomers. In one study, L-alanine tert-butyl ester lactate (B86563) was used as the sole chiral selector in the background electrolyte to achieve baseline separation of the enantiomers of 1,1'-binaphthyl-2,2'-diylhydrogenphosphate (BNP). The effectiveness of the chiral recognition is influenced by several factors, including the structure of the CIL's cation and anion, its concentration, and the pH of the medium.

Furthermore, the enantioselective capabilities of these CILs have been demonstrated using spectroscopic methods. ua.pt Fluorescence spectroscopy, for instance, has been used to show differential interactions between a CIL and a pair of enantiomers. L-alanine t-butyl ester bis(perfluoroethyl)sulfonylimide showed a notable difference in fluorescence emission intensity when interacting with the R and S enantiomers of 2,2,2-trifluoroanthrylethanol, indicating diastereomeric interactions that form the basis of chiral recognition. ua.pt This ability to discriminate between enantiomers makes these CILs promising materials for developing new chiral separation technologies and as chiral solvents for asymmetric synthesis. wiley.comacs.org

Table 2. Applications of Amino Acid Ester-Based CILs in Chiral Recognition.
Chiral Ionic LiquidApplication / MethodAnalyteKey FindingReference
L-Alanine tert-butyl ester lactateCapillary Electrophoresis (CE) Chiral Selector1,1'-Binaphthyl-2,2'-diylhydrogenphosphate (BNP)Achieved baseline separation of BNP enantiomers.
L-Alanine t-butyl ester bis(perfluoroethyl)sulfonylimideFluorescence Spectroscopy(R/S)-2,2,2-TrifluoroanthrylethanolObserved different emission intensities for each enantiomer, indicating chiral recognition. ua.pt
L-Alanine tert-butyl ester bis(trifluoromethane)sulfonimide19F Nuclear Magnetic Resonance (NMR)Racemic Mosher's sodium saltDemonstrated enantiomeric recognition by splitting of the racemic signal. wiley.com
L-Leucine methyl ester bis(trifluoromethanesulfonimide)Chiroptical LuminescenceEuropium tris(2,6-pyridinedicarboxylate)Showed entropically dominated chiral discrimination. nih.gov

Sophisticated Analytical Methodologies for Chiral Analysis and Characterization of Aminopentanoate Esters

Chromatographic Techniques for Enantioseparation and Purity Determination

Chromatographic methods are paramount for the physical separation of enantiomers, allowing for precise quantification of their relative amounts in a sample. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the cornerstone techniques in this domain, each utilizing chiral stationary phases (CSPs) to achieve separation.

Chiral High-Performance Liquid Chromatography (HPLC) for Quantitative Enantiomeric Excess Measurement

Chiral HPLC is a powerful and widely adopted method for separating enantiomers and determining the enantiomeric excess (ee) of chiral compounds, including aminopentanoate esters. heraldopenaccess.usnih.gov The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation. nih.gov

The choice of CSP is critical for successful enantioseparation. For amino acid esters and related chiral amines, polysaccharide-based CSPs are particularly effective. yakhak.orgnih.gov These phases, such as cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support, create a complex chiral environment. Separation is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector of the CSP. yakhak.orgresearchgate.net For instance, amylose tris(3,5-dimethylphenylcarbamate) has demonstrated excellent separation capabilities for amino acid esters. yakhak.orgresearchgate.net

Another important class of CSPs for polar and ionic compounds like underivatized amino acids and their esters are macrocyclic glycopeptides, such as teicoplanin. sigmaaldrich.com These CSPs are compatible with a wide range of mobile phases, including aqueous ones, which is advantageous for polar analytes. sigmaaldrich.com

Quantitative analysis of enantiomeric excess is performed by integrating the peak areas of the two separated enantiomers in the chromatogram. The ee is calculated using the formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively. Method validation according to ICH guidelines is crucial to ensure accuracy and precision. yakhak.org The limit of detection (LOD) and limit of quantitation (LOQ) are established to define the sensitivity of the method for detecting enantiomeric impurities. dujps.com

Table 1: Representative Chiral HPLC Conditions for Amines and Amino Acid Esters
Chiral Stationary Phase (CSP)Typical Mobile PhaseDetectionAnalyte ClassReference
Polysaccharide Phenylcarbamates (e.g., Chiralpak IA, Chiralpak AD-H)Hexane/2-PropanolUV, FluorescenceAmino Acid Esters (NBD-derivatized) yakhak.org
Macrocyclic Glycopeptide (e.g., Astec CHIROBIOTIC T)Water/Methanol/Formic AcidLC-MSUnderivatized Amino Acids sigmaaldrich.com
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IB)Acetonitrile/Methanol/Water with Ammonium (B1175870) Acetate BufferUVChiral Imidazolines researchgate.net
Cyclofructan-based CSPsHexane/Ethanol with TFA/TEAUVPrimary Amines chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Stationary Phases for Stereoisomer Profiling

Gas chromatography coupled with mass spectrometry (GC-MS) is another highly sensitive and specific technique for the analysis of chiral compounds. phcogj.com For non-volatile analytes like aminopentanoate esters, a crucial preliminary step is derivatization to increase their volatility and thermal stability. researchgate.netresearchgate.net This typically involves converting the amino and carboxyl functional groups into less polar, more volatile esters and amides. nih.gov

Common derivatization procedures for amino acids and their esters involve a one-step reaction with reagents like perfluorinated anhydrides (e.g., trifluoroacetic anhydride) and perfluorinated alcohols. nih.govwiley.com This converts the analyte into its N(O,S)-perfluoroacyl perfluoroalkyl ester derivative, which is amenable to GC analysis. nih.gov

The derivatized enantiomers are then separated on a capillary column coated with a chiral stationary phase. Polysiloxane-based CSPs, such as Chirasil-L-Val (L-valine-tert-butylamide-modified polydimethylsiloxane), and cyclodextrin (B1172386) derivatives are widely used for this purpose. researchgate.netnih.gov These phases offer high thermal stability and can resolve complex mixtures of amino acid enantiomers. researchgate.netnih.gov

The mass spectrometer serves as a highly specific detector. It fragments the eluting molecules and generates a unique mass spectrum for each compound, which acts as a chemical fingerprint, confirming the identity of the analyte. nih.gov By operating in selected ion monitoring (SIM) mode, the instrument's sensitivity and selectivity are greatly enhanced, allowing for the reliable determination of enantiomeric ratios even at low concentrations. researchgate.net This makes chiral GC-MS an excellent tool for stereoisomer profiling and detecting trace enantiomeric impurities. researchgate.netnih.gov

Table 2: Common Derivatization Agents and CSPs for Chiral GC-MS Analysis of Amino Acids
Derivatization Reagent CombinationResulting DerivativeChiral Stationary Phase (CSP)Reference
Trifluoroacetic anhydride (B1165640) (TFAA) and 2,2,2-trifluoro-1-ethanol (TFE)N(O,S)-trifluoroacetyl trifluoroethyl esterChirasil-L-Val, gamma-cyclodextrin nih.gov
Heptafluorobutyric anhydride (HFBA) and 2,2,3,3,4,4,4-heptafluoro-1-butanol (B1293372) (HFB)N(O,S)-heptafluorobutyryl heptafluorobutyl esterChirasil-L-Val, gamma-cyclodextrin nih.gov
Ethyl chloroformate and various alcoholsN(O)-alkoxycarbonyl alkyl estersChirasil-Val researchgate.net
Heptafluorobutyl chloroformate and methylamineHeptafluorobutyl chloroformate derivative followed by amidationNot specified nih.gov

Spectroscopic and Other Advanced Characterization Methods for Chiral Compounds

Spectroscopic methods provide detailed information about the molecular structure and stereochemistry of chiral compounds without physically separating the enantiomers. They are indispensable for structural confirmation and for determining the absolute arrangement of atoms in space.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Chiral Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of atoms. numberanalytics.com For chiral compounds like (S)-Methyl 4-aminopentanoate hydrochloride, ¹H and ¹³C NMR spectra are used to confirm the carbon skeleton and the presence of all functional groups.

In a standard achiral solvent, the NMR spectra of two enantiomers are identical. To assess chiral purity, it is necessary to create a diastereomeric environment. This can be achieved in two ways:

Chiral Derivatizing Agents (CDAs): The chiral amine is reacted with an enantiomerically pure CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form a mixture of diastereomers. tcichemicals.com These diastereomers have different physical properties and, therefore, exhibit distinct signals in the NMR spectrum, allowing for their quantification and thus the determination of the original sample's enantiomeric purity. tcichemicals.comresearchgate.net

Chiral Solvating Agents (CSAs): The chiral analyte is dissolved in a solution containing an enantiomerically pure CSA, such as (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. nih.govnih.gov The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer of the analyte. nih.gov This association leads to observable differences (chemical shift non-equivalence) in the NMR spectra of the enantiomers, enabling the determination of their ratio. nih.govmst.edu The magnitude of the chemical shift difference is often sufficient for accurate integration and ee determination. nih.gov

These NMR-based methods are highly valuable for confirming both the chemical structure and the enantiomeric purity of aminopentanoate esters in a single set of experiments. nih.gov

Table 3: Examples of Chiral Auxiliaries Used in NMR for Purity Assessment of Amines
Auxiliary TypeExample CompoundMechanismAnalyte ClassReference
Chiral Solvating Agent (CSA)(-)-(18-crown-6)-2,3,11,12-tetracarboxylic acidForms diastereomeric complexes via H-bonding and ion pairingSecondary and tertiary amines nih.gov
Chiral Derivatizing Agent (CDA)Mosher's acid (MTPA)Forms covalent diastereomeric amidesAlcohols and amines tcichemicals.com
Chiral Derivatizing Agent (CDA)2-formylphenylboronic acid and (S)-BINOLForms diastereomeric iminoboronate ester complexesPrimary amines researchgate.net
Chiral Solvating Agent (CSA)Tetraaza macrocyclic compoundsForms non-covalent diastereomeric complexesChiral ester derivatives mst.edu

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov This differential absorption, plotted as a function of wavelength, produces a unique CD spectrum for each enantiomer, which are mirror images of each other. This makes CD an invaluable tool for determining the absolute configuration of a chiral center. mdpi.comstackexchange.com

For molecules like aminopentanoate esters that may lack a strong chromophore in the accessible UV-Vis region, derivatization with a suitable chromophoric group is often necessary. The "exciton chirality method" is a powerful approach where two chromophores are introduced into the molecule. mdpi.com The spatial interaction between these chromophores leads to a characteristic split CD signal (a "couplet"), and the sign of this couplet (positive or negative) can be directly related to the absolute stereochemistry of the molecule. nih.gov

In modern structural elucidation, the determination of absolute configuration is often achieved by comparing the experimentally measured CD spectrum with a theoretically calculated spectrum. nih.gov Quantum chemical calculations, particularly time-dependent density functional theory (TDDFT), are used to predict the CD spectrum for a proposed absolute configuration (e.g., S-configuration). nih.gov If the calculated spectrum shows a strong correlation with the experimental spectrum, the proposed absolute configuration is confirmed. This combination of experimental measurement and theoretical calculation provides a high degree of confidence in the stereochemical assignment. nih.govmdpi.com

Computational and Mechanistic Investigations of S Methyl 4 Aminopentanoate and Its Catalyzed Reactions

Quantum Mechanical and Molecular Dynamics Studies of Reaction Pathways and Transition States

Quantum mechanical (QM) methods are instrumental in elucidating the electronic structure of molecules and mapping out the potential energy surface of a reaction. These calculations can pinpoint the geometries of transition states and intermediates, thereby providing a detailed understanding of the reaction mechanism. For reactions involving (S)-Methyl 4-aminopentanoate, QM studies can be employed to investigate the energetics of different proposed pathways, helping to identify the most favorable route. For instance, in the enzymatic synthesis of related chiral amines, QM/MM (Quantum Mechanics/Molecular Mechanics) simulations can model the reaction within the enzyme's active site, treating the substrate and key catalytic residues with a high level of theory while the rest of the protein is modeled more simply.

Molecular dynamics (MD) simulations complement QM studies by introducing the effects of temperature and solvent, offering a dynamic picture of the system over time. numberanalytics.com MD simulations can be used to explore the conformational landscape of (S)-Methyl 4-aminopentanoate and its interaction with a catalyst, such as a lipase (B570770), in a solvent environment. These simulations can reveal how the substrate binds to the enzyme, the conformational changes that occur upon binding, and the role of solvent molecules in the catalytic process. By tracking the trajectories of atoms over time, MD can help to identify key interactions and dynamic events that are crucial for catalysis.

While specific QM and MD studies on (S)-Methyl 4-aminopentanoate hydrochloride are not extensively available in the public domain, the principles from studies on similar molecules can be applied. For example, investigations into the enzymatic resolution of other chiral esters have successfully used these methods to explain the observed stereoselectivity and reaction kinetics.

In Silico Approaches for Enzyme Substrate Specificity and Catalytic Mechanism Elucidation

In silico methods are a cornerstone of modern enzymology, providing a means to predict and understand the substrate specificity of enzymes and to elucidate their catalytic mechanisms. For the enzymatic synthesis or hydrolysis of (S)-Methyl 4-aminopentanoate, these approaches can guide the selection of suitable enzymes and the optimization of reaction conditions.

Enzyme substrate specificity is often explored using computational docking and molecular dynamics simulations. By screening a virtual library of substrates against the three-dimensional structure of an enzyme, it is possible to predict which substrates will bind effectively to the active site. These predictions can then be refined using MD simulations to assess the stability of the enzyme-substrate complex and to observe the interactions that govern binding.

The elucidation of catalytic mechanisms through in silico approaches often involves a combination of techniques. Homology modeling can be used to generate a structural model of an enzyme if an experimental structure is unavailable. Subsequently, molecular docking can be used to position the substrate, (S)-Methyl 4-aminopentanoate, within the active site. QM/MM calculations can then be performed to model the chemical steps of the reaction, identifying key catalytic residues and the transition state structures. This integrated approach has been successfully applied to understand the mechanism of various enzymes, including lipases and proteases, which are often used in the synthesis and resolution of chiral esters.

Molecular Docking Studies to Elucidate Substrate-Enzyme Interactions and Stereoselectivity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of (S)-Methyl 4-aminopentanoate, docking studies are invaluable for understanding its interaction with enzymes, particularly in explaining the stereoselectivity observed in enzymatic reactions.

In a typical molecular docking study, a 3D model of the enzyme's active site is used as a receptor, and the (S)- and (R)-enantiomers of methyl 4-aminopentanoate are treated as ligands. The docking algorithm samples a large number of possible binding poses for each enantiomer and scores them based on a force field that estimates the binding affinity. A significant difference in the docking scores between the two enantiomers can provide a rationale for the observed stereoselectivity of the enzyme.

For instance, in the enzymatic synthesis of the related (R)-4-aminopentanoic acid using an engineered glutamate (B1630785) dehydrogenase, molecular docking was used to investigate the catalytic activity and stereoconfiguration of the product. nih.gov The docking results helped to explain how specific mutations in the enzyme's active site altered its substrate specificity to favor the desired product. nih.gov Similarly, docking studies with lipases, which are commonly used for the kinetic resolution of chiral esters, can reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding of one enantiomer over the other. mdpi.comnih.gov These studies often highlight the importance of the shape and chemical nature of the enzyme's active site in discriminating between enantiomers.

A hypothetical docking study of (S)-Methyl 4-aminopentanoate with a lipase might reveal that the methyl group and the amino group of the (S)-enantiomer fit snugly into specific pockets within the active site, allowing the ester group to be positioned optimally for catalysis by the catalytic triad (B1167595) (e.g., Ser-His-Asp). Conversely, the (R)-enantiomer might experience steric clashes or unfavorable interactions that prevent it from adopting a productive binding mode.

Future Research Directions and Sustainable Synthesis Perspectives for Chiral Aminopentanoate Esters

Development of Novel and Green Synthetic Routes Utilizing Renewable Feedstocks (e.g., Biomass-derived Levulinic Acid)

A significant shift towards sustainability in chemical synthesis involves the utilization of renewable feedstocks to replace petrochemical-based starting materials. Biomass, a readily available and carbon-neutral resource, offers a rich source of platform molecules for the synthesis of valuable chemicals. rsc.orgnih.gov Levulinic acid, a key platform chemical derivable from the acid-catalyzed dehydration of lignocellulosic biomass, has emerged as a promising and sustainable precursor for the synthesis of (S)-Methyl 4-aminopentanoate hydrochloride and other chiral aminopentanoate esters. mdpi.comresearchgate.netnih.gov

The conversion of levulinic acid to aminopentanoic acid derivatives typically involves reductive amination of the keto group. frontiersin.org Research is focused on developing highly efficient and selective catalytic systems for this transformation. This includes the exploration of both chemocatalytic and biocatalytic approaches. rsc.orgrsc.org For instance, ruthenium-catalyzed hydrogenation-decarbonylation of amino acids derived from renewable resources presents a sustainable route to primary amines. chemistryviews.org Furthermore, electrochemical methods are being investigated for the conversion of biomass-derived α-hydroxyl acids to amino acids, offering a green energy input for the synthesis. nsf.gov

The development of green synthetic routes from renewable feedstocks like levulinic acid not only reduces the reliance on fossil fuels but also has the potential to create more cost-effective and environmentally friendly production processes. chemwinfo.com

Table 1: Examples of Renewable Feedstocks and their Potential for Chiral Amine Synthesis

Renewable FeedstockDerived Platform ChemicalPotential Chiral Amine ProductReference(s)
Lignocellulosic BiomassLevulinic Acid(S)-4-Aminopentanoic Acid frontiersin.org
LigninPhenylpropane UnitsBio-aromatic Amines rsc.org
Cellulose (B213188)5-(Hydroxymethyl)furfural (5-HMF)Various Diamines and Diols rsc.org
Amino AcidsVariousPrimary Amines chemistryviews.org

Exploration of Expanded Substrate Scope and Enzyme Engineering for Diversified Chiral Amino Ester Synthesis

Biocatalysis, utilizing enzymes as natural catalysts, offers significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical methods. mdpi.comunimi.it In the context of chiral amino ester synthesis, enzymes such as transaminases, amine dehydrogenases, and lipases are of particular interest. mdpi.comnih.gov Future research in this area is heavily focused on expanding the substrate scope of these enzymes and enhancing their catalytic properties through protein engineering. nih.govfao.org

Directed evolution and rational design are powerful tools being employed to tailor enzymes for specific synthetic transformations. nih.gov By modifying the active site of an enzyme, researchers can improve its activity towards non-natural substrates, enhance its stability under industrial process conditions, and even alter its stereoselectivity to produce desired enantiomers. researchgate.netnih.govresearchgate.net For example, wild-type transaminases are often limited to small aliphatic amines, but extensive protein engineering has yielded variants capable of converting bulky, aromatic substrates. nih.gov Similarly, glutamate (B1630785) dehydrogenase has been engineered to catalyze the synthesis of (R)-4-aminopentanoic acid from levulinic acid. frontiersin.org

The development of novel biocatalysts and the engineering of existing ones will enable the synthesis of a wider variety of chiral amino esters with diverse functionalities, opening up new possibilities for the creation of novel pharmaceuticals and other high-value chemicals. nih.govwiley.comresearchgate.net

Table 2: Key Enzyme Classes and Engineering Strategies for Chiral Amino Ester Synthesis

Enzyme ClassCatalytic ReactionProtein Engineering StrategiesDesired OutcomeReference(s)
Transaminases (TAs)Transfer of an amine group to a ketoneDirected Evolution, Rational DesignExpanded substrate scope, improved stability nih.gov
Amine Dehydrogenases (AmDHs)Reductive amination of ketones/aldehydesSite-directed MutagenesisAltered substrate specificity, enhanced activity frontiersin.orgnih.gov
LipasesEnantioselective hydrolysis or esterificationImmobilization, Directed EvolutionImproved enantioselectivity, reusability mdpi.com
Nitrilases/HydantoinasesHydrolysis of nitriles/hydantoinsScreening of microbial sourcesAccess to novel chiral amino acids researchgate.net

Integration of Flow Chemistry with Biocatalysis for Scalable and Continuous Production Processes

The integration of continuous flow chemistry with biocatalysis represents a paradigm shift in the manufacturing of fine chemicals, including chiral amino esters. nih.govfrontiersin.org Flow chemistry offers numerous advantages over traditional batch processing, such as improved heat and mass transfer, enhanced safety, and the potential for automation and process control. nih.gov When combined with the high selectivity of biocatalysts, this integrated approach can lead to highly efficient, scalable, and continuous production processes. portlandpress.com

In a typical flow biocatalysis setup, an immobilized enzyme is packed into a column or reactor, and the substrate solution is continuously passed through it. nih.gov This allows for the efficient conversion of the substrate to the product, which can then be collected in a continuous stream. mdpi.com Immobilization of the enzyme not only facilitates its separation from the product but also often enhances its stability and allows for its reuse over multiple cycles. portlandpress.com

Researchers are actively exploring the development of novel reactor designs and immobilization techniques to further optimize flow biocatalysis for chiral amino ester synthesis. frontiersin.org The ability to perform multi-step syntheses in a continuous fashion by coupling several reactors in series is also a key area of investigation. nih.gov This approach can significantly reduce processing times and waste generation, making the production of chiral compounds like (S)-Methyl 4-aminopentanoate hydrochloride more sustainable and economically viable. nih.gov

Discovery of New Catalytic Applications for (S)-Methyl 4-aminopentanoate-Derived Chiral Scaffolds

Chiral molecules, such as (S)-Methyl 4-aminopentanoate hydrochloride, are not only valuable as building blocks for pharmaceuticals and agrochemicals but also have the potential to serve as chiral ligands or catalysts in asymmetric synthesis. nih.govnih.gov The development of novel catalytic applications for chiral scaffolds derived from (S)-Methyl 4-aminopentanoate is an exciting and underexplored area of research.

The amino and ester functionalities of (S)-Methyl 4-aminopentanoate can be readily modified to create a diverse range of chiral ligands. These ligands can then be coordinated with transition metals to form chiral catalysts for a variety of asymmetric transformations, such as hydrogenation, C-H activation, and carbon-carbon bond-forming reactions. acs.orgnih.gov The stereochemistry of the (S)-Methyl 4-aminopentanoate backbone can induce chirality in the products of these reactions, leading to the synthesis of other valuable enantiomerically pure compounds. acs.orgmdpi.com

Furthermore, chiral nanoparticles synthesized from amino acid-based surfactants have shown promise as nucleating agents in enantioselective crystallization. nih.gov This suggests that derivatives of (S)-Methyl 4-aminopentanoate could be utilized to develop novel materials for chiral separations and other applications. The exploration of these new catalytic and material science applications will undoubtedly expand the utility of (S)-Methyl 4-aminopentanoate and other chiral aminopentanoate esters.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-Methyl 4-aminopentanoate hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves esterification of (S)-4-aminopentanoic acid followed by hydrochloride salt formation. Key steps include dissolving intermediates in dichloromethane/water mixtures, cooling to <10°C to stabilize reactive intermediates, and controlled acidification for salt precipitation. Optimization may focus on solvent ratios (e.g., dichloromethane:water = 1:1.2), temperature control to minimize racemization, and purification via recrystallization .

Q. Which analytical techniques are essential for confirming the identity and purity of (S)-Methyl 4-aminopentanoate hydrochloride?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : To verify stereochemistry and detect impurities (e.g., residual solvents).
  • Mass Spectrometry (MS) : For molecular weight confirmation (expected [M+H]⁺ = 168.1).
  • High-Performance Liquid Chromatography (HPLC) : With chiral columns (e.g., Chiralpak® AD-H) to assess enantiomeric purity (>99% for pharmacopeial standards) .

Q. How should researchers handle and store (S)-Methyl 4-aminopentanoate hydrochloride to ensure stability?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. Stability studies suggest degradation occurs at >25°C, leading to ester hydrolysis (detectable via HPLC). For long-term storage, lyophilization under nitrogen is recommended .

Advanced Research Questions

Q. How can enantiomeric purity be rigorously validated during synthesis, and what are common sources of contamination?

  • Methodological Answer :

  • Chiral Chromatography : Use polar organic mode with cellulose-based columns (e.g., Lux® Cellulose-2) and UV detection at 210 nm.
  • Circular Dichroism (CD) : To confirm optical activity (e.g., [α]D²⁰ = -15° to -25° for the S-enantiomer).
  • Contaminant Sources : Racemization during acidic workup or residual (R)-enantiomer from incomplete chiral resolution. Cross-validation with two orthogonal methods (e.g., HPLC and capillary electrophoresis) is critical .

Q. What experimental strategies resolve discrepancies in chiral analysis data between HPLC and NMR?

  • Methodological Answer :

  • NMR Chiral Shift Reagents : Use europium(III) complexes to differentiate enantiomers via peak splitting.
  • HPLC Method Optimization : Adjust mobile phase pH (e.g., 0.1% trifluoroacetic acid) to enhance separation.
  • Statistical Analysis : Apply Grubbs’ test to identify outliers when comparing results from multiple batches .

Q. How can degradation pathways of (S)-Methyl 4-aminopentanoate hydrochloride be systematically studied under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to pH 1–13 buffers (37°C, 72 hours) and analyze degradation products via LC-MS.
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life at 25°C based on accelerated stability data (40°C/75% RH).
  • FTIR Spectroscopy : Monitor ester C=O bond hydrolysis (peak shift from 1730 cm⁻¹ to 1700 cm⁻¹) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.